molecular formula C14H15BrN2O B12986586 2-(4-Bromophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one

2-(4-Bromophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one

Cat. No.: B12986586
M. Wt: 307.19 g/mol
InChI Key: LZBRBGIQMGITSO-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one is a spirocyclic compound characterized by a unique structure that includes a bromophenyl group and a diazaspirodecane core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one typically involves a multi-step process. One common method includes the following steps:

    Esterification: The initial step involves the esterification of a suitable precursor.

    One-Pot Heterocyclization: This step involves the formation of the spirocyclic core through a one-pot heterocyclization reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-(4-Bromophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, leading to biological effects. The spirocyclic core provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    Spirodiclofen: A spirocyclic phenyl-substituted tetronic acid derivative used as an acaricide.

    Spiromesifen: Another spirocyclic compound with insecticidal properties.

    Spirotetramat: A spirocyclic compound used as an insecticide.

Uniqueness

2-(4-Bromophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one is unique due to its specific combination of a bromophenyl group and a diazaspirodecane core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H15BrN2O

Molecular Weight

307.19 g/mol

IUPAC Name

2-(4-bromophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one

InChI

InChI=1S/C14H15BrN2O/c15-11-6-4-10(5-7-11)12-16-13(18)14(17-12)8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H,16,17,18)

InChI Key

LZBRBGIQMGITSO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(=O)NC(=N2)C3=CC=C(C=C3)Br

Origin of Product

United States

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